(3-(6-Fluoropyridin-2-yl)phenyl)boronic acid
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Overview
Description
(3-(6-Fluoropyridin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H9BFNO2 and a molecular weight of 217.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoropyridine moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Fluoropyridin-2-yl)phenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange reaction followed by borylation. For instance, 6-fluoropyridine can undergo halogen-metal exchange with a suitable organometallic reagent, such as lithium diisopropylamide (LDA), followed by reaction with a boron source like trimethyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-(6-Fluoropyridin-2-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol) under mild conditions.
Major Products: The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and hydroxylated derivatives in oxidation reactions .
Scientific Research Applications
(3-(6-Fluoropyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(6-Fluoropyridin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
6-Fluoro-3-pyridinylboronic acid: Another fluoropyridine derivative with the boronic acid group at a different position.
Uniqueness: (3-(6-Fluoropyridin-2-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H9BFNO2 |
---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
[3-(6-fluoropyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7,15-16H |
InChI Key |
KSYANHVTSPECQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(=CC=C2)F)(O)O |
Origin of Product |
United States |
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